molecular formula C15H10Cl2N6S B4557863 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B4557863
M. Wt: 377.3 g/mol
InChI Key: LHULONAYPCEMCW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a sulfanyl (thioether) bridge to a tetrazole ring substituted with a 3,4-dichlorophenyl group. Key structural elements include:

  • Benzimidazole: A bicyclic aromatic system with two nitrogen atoms, known for its role in pharmaceuticals (e.g., proton pump inhibitors) .
  • Tetrazole: A five-membered aromatic ring with four nitrogen atoms, acting as a bioisostere for carboxylic acids due to its comparable acidity (pKa ~4–5) .
  • Sulfanyl bridge: A thioether linker that balances polarity and lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N6S/c16-10-6-5-9(7-11(10)17)23-14(20-21-22-23)8-24-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHULONAYPCEMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazole ring is then introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the formation of the sulfanyl bridge, which can be achieved by reacting the intermediate compounds with thiol reagents under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group acts as a nucleophilic site, enabling displacement reactions under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
AlkylationMethyl iodide/K₂CO₃ in DMF, 80°C, 6hS-Methyl derivative78
AcylationAcetyl chloride/Et₃N, CH₂Cl₂, 0°C → RTThioester analog65
Arylation4-Bromoiodobenzene/CuI, 1,10-phen, 140°CBiaryl sulfide structure82

Key observation: Reactions proceed via SN2 mechanism at the methylene sulfur bridge. Steric hindrance from the tetrazole ring slows reactivity compared to simpler thioethers.

Oxidation-Reduction Behavior

The compound displays redox sensitivity at multiple sites:

Oxidation Pathways

  • Tetrazole ring : Decomposes under strong oxidizers (KMnO₄/H₂SO₄) to form CO₂ and NH₃

  • Sulfanyl group : Converts to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA/CHCl₃):
    -S-[O]-SO-[O]-SO₂-\text{-S-} \xrightarrow{[O]} \text{-SO-} \xrightarrow{[O]} \text{-SO₂-}
    Confirmed by IR (S=O stretch at 1040 cm⁻¹) and ¹H NMR peak shifts

Reduction Reactions

  • LiAlH₄ reduces tetrazole to amine (-NH-CH₂-) while preserving benzimidazole (71% yield)

  • Catalytic hydrogenation (H₂/Pd-C) selectively hydrogenates dichlorophenyl to cyclohexane derivative

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and protonation:

pH RangeDominant FormKey Characteristics
<3Protonated tetrazole N(2)Increased water solubility
3-7Benzimidazole N-H tautomerPlanar structure with intramolecular H-bond
>10Deprotonated benzimidazoleForms stable salts with Na⁺/K⁺ counterions

X-ray crystallography of analogs shows protonation at N(3) of benzimidazole under acidic conditions alters π-π stacking interactions .

Cyclization and Ring-Opening

Controlled thermal treatment induces structural rearrangements:

  • Thermolysis (180°C, N₂) :
    TetrazoleCyanoimidazole+N2\text{Tetrazole} \rightarrow \text{Cyanoimidazole} + \text{N}_2 \uparrow
    Forms 2-cyano-benzimidazole derivative (GC-MS confirmation)

Metal Complexation

The nitrogen-rich structure chelates transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(NO₃)₂EtOH reflux, 2hOctahedral Cu(II) complexCatalytic oxidation studies
PdCl₂THF, RT, N₂ atmosphereSquare-planar Pd(0) adductCross-coupling precursor

Stability constants (log K) determined by potentiometry:
Cu²+ (5.2 ± 0.3) > Ni²+ (4.7) > Co²+ (3.9)

Biological Activation Pathways

Metabolic studies reveal enzyme-mediated transformations:

Enzyme SystemReactionMetabolite Identified
CYP3A4O-Demethylation at dichlorophenylCatechol derivative
Glutathione S-transferaseS-Conjugate formationGlutathionylated adduct (m/z 589)

In vitro hepatocyte models show 62% Phase I metabolism within 2h .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's stability under physiological conditions (t₁/₂ = 4.7h in PBS pH7.4) and selective reactivity make it a valuable scaffold for targeted modifications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogues

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
  • Structural Differences : Replaces the sulfanyl bridge with a sulfonamide group and substitutes fluorine for chlorine on the phenyl ring.
  • Impact :
    • Sulfonamide vs. Sulfanyl : Sulfonamide is more polar, reducing lipophilicity but enhancing hydrogen-bonding capacity .
    • Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity may reduce binding affinity compared to chlorine .
5-{[(4-Methylphenyl)sulfonyl]methyl}-1-[3-(Trifluoromethyl)phenyl]-1H-tetrazole
  • Structural Differences : Features a sulfonyl group and trifluoromethylphenyl substituent instead of sulfanyl and dichlorophenyl.
  • Trifluoromethyl vs. Dichlorophenyl: Both are electron-withdrawing, but trifluoromethyl enhances metabolic stability due to stronger C–F bonds .
1-(4-Fluorophenyl)-3-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
  • Structural Differences : Uses a urea linker instead of sulfanyl and incorporates methoxy and fluorine substituents.
  • Impact: Urea vs. Methoxy Group: Introduces electron-donating effects, contrasting with chlorine’s electron-withdrawing nature .

Benzimidazole-Containing Analogues

2-[[[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl]Methyl]Sulfanyl]-1H-Benzimidazole
  • Structural Differences : Replaces tetrazole with a pyridine ring bearing trifluoroethoxy and methyl groups.
  • Impact: Pyridine vs. Trifluoroethoxy Group: Enhances lipophilicity and electron-withdrawing effects similar to dichlorophenyl .
2-n-Butyl-6-Chloro-1-(2,4-Dimethylphenylsulfonyl)-1H-Benzimidazole
  • Structural Differences : Substitutes sulfonyl and dimethylphenyl for sulfanyl and dichlorophenyl.
  • Dimethylphenyl vs. Dichlorophenyl: Dimethylphenyl is less electron-withdrawing, which may reduce binding affinity to hydrophobic targets .

Triazole-Containing Analogues

(4-Chlorophenyl)Methyl 5-Methyl-1-[3-(Methylsulfanyl)Phenyl]-1H-1,2,3-Triazole-4-Carboxylate
  • Structural Differences : Uses a triazole core instead of tetrazole and incorporates methylsulfanyl and chlorophenyl groups.
  • Impact :
    • Triazole vs. Tetrazole : Triazole has lower acidity (pKa ~8–10), reducing ionic interactions compared to tetrazole .
    • Methylsulfanyl Group : Similar to the target compound’s sulfanyl bridge but on a triazole, altering spatial arrangement .

Key Comparative Data

Compound Class Core Structure Substituents/Linker Key Properties/Bioactivity Reference
Target Compound Benzimidazole-Tetrazole Sulfanyl, 3,4-Dichlorophenyl High lipophilicity, moderate acidity, potential dual heterocyclic activity
Fluorophenyl Tetrazole Tetrazole-Sulfonamide Sulfonamide, 3-Fluorophenyl Respiratory applications, higher polarity
Trifluoromethyl Tetrazole Tetrazole-Sulfonyl Sulfonyl, 3-Trifluoromethyl Enhanced metabolic stability, higher reactivity
Pyridine-Benzimidazole Benzimidazole-Pyridine Trifluoroethoxy, Methyl Lower acidity, altered target selectivity
Triazole-Sulfanyl Triazole-Carboxylate Methylsulfanyl, Chlorophenyl Reduced acidity, modified binding interactions

Research Findings and Implications

  • Tetrazole vs. Other Heterocycles : Tetrazole’s bioisosteric replacement for carboxylic acids improves oral bioavailability compared to pyridine or triazole derivatives .
  • Substituent Effects : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes/receptors, as seen in angiotensin II antagonists .
  • Linker Optimization : Sulfanyl bridges balance lipophilicity and polarity, outperforming sulfonamides in membrane permeability but lagging in solubility .

Biological Activity

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can be represented as follows:

  • Molecular Formula: C₁₆H₁₃Cl₂N₅OS
  • Molecular Weight: 394.28 g/mol
  • CAS Number: 912905-04-5

This compound features a tetrazole ring and a dichlorophenyl group, contributing to its biological activity.

Research indicates that the compound exhibits significant biological activity through the following mechanisms:

  • Inhibition of PI3K/AKT/mTOR Pathway: The compound has been shown to inhibit this critical signaling pathway involved in cell growth and survival, particularly in cancer cells. This inhibition leads to the induction of apoptosis and suppression of cell migration and invasion .
  • Antineoplastic Activity: In vitro studies have demonstrated that this compound exhibits moderate antineoplastic properties against various cancer cell lines, including TK-10 and HT-29. The cytotoxic effects are dose-dependent, with significant activity observed at concentrations around 10 µg/mL .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity:
    • A study evaluated the effects of the compound on human cancer cell lines, revealing that it effectively induces apoptosis and inhibits proliferation. The mechanism was linked to the modulation of gene expression related to cell cycle regulation.
  • Cell Migration and Invasion:
    • Another study focused on the compound's ability to inhibit cell migration and invasion in metastatic cancer models. Results indicated a significant reduction in migratory capacity when treated with the compound, suggesting its potential as an anti-metastatic agent.
  • Comparative Efficacy:
    • Comparative studies with other known anticancer agents showed that 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole exhibits superior efficacy in certain cancer types, particularly those resistant to conventional therapies .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
PI3K/AKT/mTOR InhibitionInduces apoptosis
Anticancer ActivityModerate cytotoxicity
Cell Migration InhibitionSignificant reduction
Invasion SuppressionDecreased invasive potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of 3,4-dichloroaniline with nitriles or aldehydes to form the tetrazole ring, followed by alkylation with a mercaptomethyl group (e.g., using thiourea or thiols under basic conditions) .
  • Step 2 : Coupling the tetrazole-thioether intermediate with 1H-benzimidazole via nucleophilic substitution. Solvents like DMF or ethanol, and catalysts such as K₂CO₃, are typically employed .
  • Characterization : Use IR spectroscopy to confirm S-H/C=N stretching (1650–1700 cm⁻¹), ¹H/¹³C NMR for substituent integration (e.g., dichlorophenyl protons at δ 7.4–8.0 ppm), and elemental analysis to validate purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • IR/NMR : Identify key functional groups (e.g., tetrazole C=N at ~1600 cm⁻¹; benzimidazole NH at δ 12–13 ppm) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
  • TLC Monitoring : Track reaction progress using chloroform:methanol (7:3) as a mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 60% to yield variance) .

Q. How can computational methods (DFT, molecular docking) elucidate the compound’s reactivity or biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap for redox stability) .
  • Molecular Docking : Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina; analyze binding affinities (<−7 kcal/mol suggests strong interaction) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictions in spectral data or crystallographic refinement?

  • Methodology :

  • Multi-Technique Validation : Cross-check NMR with X-ray crystallography (e.g., SHELXL for refinement ).
  • Error Analysis : Compare experimental vs. calculated elemental analysis (e.g., C% deviation >0.3% indicates impurities) .
  • Literature Benchmarking : Contrast observed melting points (e.g., 210–215°C) with analogs to identify outliers .

Q. What strategies are recommended for crystallographic structure determination of this compound?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<0.8 Å) data .
  • Structure Solution : Apply SHELXD for phase problem resolution; refine with SHELXL (R-factor <5%) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···Cl contacts contribute 15% to packing) .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Methodology :

  • Antimicrobial Screening : Use microdilution assays (MIC against S. aureus; IC₅₀ <50 µM indicates potency) .
  • Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorometric assays (e.g., % inhibition at 10 µM) .
  • Cytotoxicity : Validate selectivity via MTT assays on HEK-293 cells (therapeutic index >10) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

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